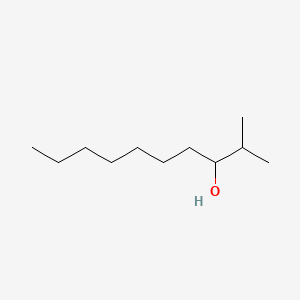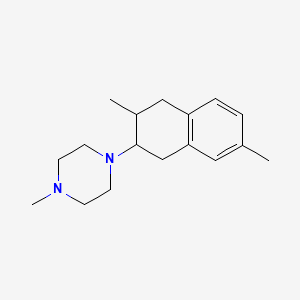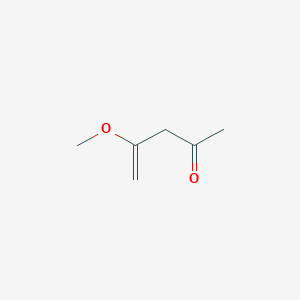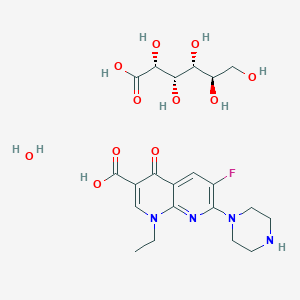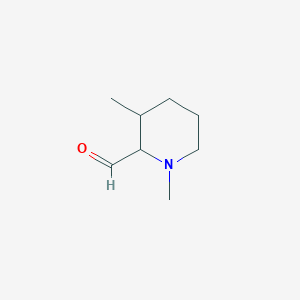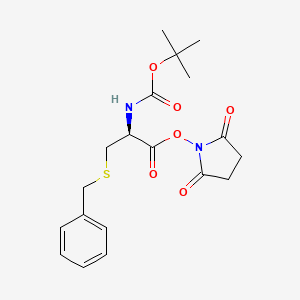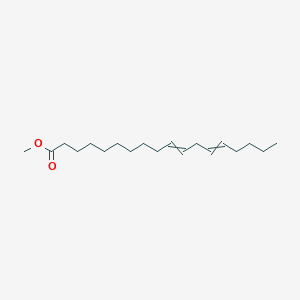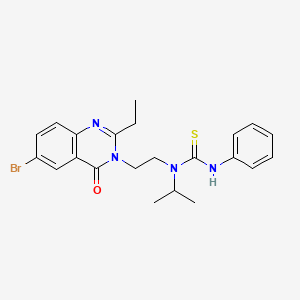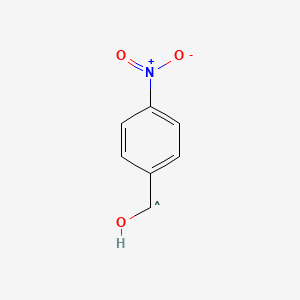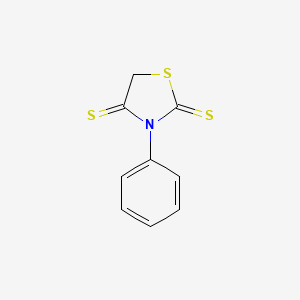
2,4-Thiazolidinedithione, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedithione, 3-phenyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedithione, 3-phenyl- typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This reaction is often carried out in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) to form thiazolidine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCRs) and green chemistry approaches to improve selectivity, purity, and yield. These methods often employ nano-catalysis and environmentally friendly solvents to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Thiazolidinedithione, 3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2,4-Thiazolidinedithione, 3-phenyl- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new drugs and materials .
Biology: In biological research, 2,4-Thiazolidinedithione, 3-phenyl- is studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antihyperglycemic agent and its role in improving insulin resistance through PPAR-γ receptor activation .
Industry: In the industrial sector, 2,4-Thiazolidinedithione, 3-phenyl- is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedithione, 3-phenyl- involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the activation of PPAR-γ receptors, which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels . Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
1,2,4-Triazolidine-3-thiones: These compounds share a similar thiazolidine ring structure and exhibit potent acetylcholinesterase inhibitory activity.
2,4-Disubstituted Thiazoles: These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness: 2,4-Thiazolidinedithione, 3-phenyl- stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties. Its ability to activate PPAR-γ receptors and exhibit antioxidant activity makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H7NS3 |
|---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
3-phenyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C9H7NS3/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
RZPPUTLHTBENAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)N(C(=S)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)

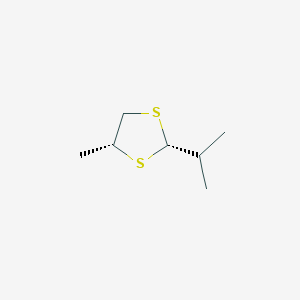
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
